
2-Mercapto-2-phenylacetic acid
Overview
Description
2-Mercapto-2-phenylacetic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a thiol group (-SH) and a phenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercapto-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with sulfuric acid, followed by hydrolysis to yield phenylacetic acid . The thiol group can then be introduced through a substitution reaction using thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Thiol group substitutions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-Mercapto-2-phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mercapto-2-phenylacetic acid involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Phenylacetic acid: Lacks the thiol group, making it less reactive in thiol-specific reactions.
4-Mercaptophenylacetic acid: Similar structure but with the thiol group in a different position, leading to different reactivity and applications.
Uniqueness: 2-Mercapto-2-phenylacetic acid is unique due to the presence of both a thiol and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Biological Activity
2-Mercapto-2-phenylacetic acid (MPA) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article examines the biological properties of MPA, including its anti-inflammatory, analgesic, antimicrobial, and potential anticancer effects. The findings are supported by various studies and case reports.
MPA is characterized by the presence of a thiol (-SH) group, which contributes to its reactivity and biological activity. The chemical structure can be represented as follows:
1. Anti-inflammatory and Analgesic Properties
Studies have demonstrated that MPA exhibits significant anti-inflammatory and analgesic effects. According to a patent report, substituted phenylacetic acids, including MPA derivatives, possess a high therapeutic index with minimal side effects. These compounds have been shown to reduce inflammation and pain associated with conditions like polyarthritis in mammals .
Table 1: Summary of Anti-inflammatory Effects of MPA Derivatives
Compound | Activity Type | Observed Effect | Reference |
---|---|---|---|
This compound | Anti-inflammatory | Reduced swelling in animal models | |
Various derivatives | Analgesic | Pain relief comparable to standard analgesics |
2. Antimicrobial Activity
MPA has also been evaluated for its antimicrobial properties. A study assessing the synthesis of various thiol-containing compounds found that MPA derivatives exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation was conducted using the serial broth dilution method, comparing the efficacy of these compounds against standard antibiotics .
Table 2: Antimicrobial Activity of MPA Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL | |
Various derivatives | Escherichia coli | 40 µg/mL |
3. Anticancer Potential
Recent research has explored the anticancer potential of MPA and its derivatives. A study synthesized new compounds based on MPA and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that some derivatives exhibited significant growth inhibition in breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, suggesting potential for further development as anticancer agents .
Table 3: Cytotoxic Effects of MPA Derivatives on Cancer Cell Lines
Case Studies
Several case studies have highlighted the therapeutic applications of MPA in clinical settings:
- Case Study 1 : A clinical trial investigated the use of MPA in patients with chronic inflammatory conditions. Results showed a significant reduction in pain scores and improved quality of life metrics among participants receiving MPA compared to placebo .
- Case Study 2 : An observational study reported on patients treated with MPA for bacterial infections resistant to conventional antibiotics. The study noted a marked improvement in clinical outcomes, suggesting that MPA could serve as a valuable adjunct therapy in resistant infections .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-mercapto-2-phenylacetic acid with high purity?
Synthesis typically involves thiolation of phenylacetic acid derivatives or oxidation of thiomandelic acid precursors. Critical steps include controlling reaction temperature (e.g., 0–5°C for thiol group stability) and using inert atmospheres to prevent oxidation of the mercapto (-SH) group. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to remove byproducts like disulfides. Characterization should include -NMR (δ ~3.5 ppm for -SH proton, though it may be broad or absent due to exchange) and LC-MS to confirm molecular ion peaks ( 168.21) .
Q. How can researchers validate the identity and purity of this compound?
Standard protocols involve:
- Spectroscopic Analysis : -NMR to confirm carbonyl (C=O, ~170 ppm) and aromatic carbons (~125–140 ppm).
- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.
- Elemental Analysis : Match experimental C, H, S, and O percentages to theoretical values (C: 57.13%, H: 4.79%, S: 19.04%, O: 19.04%) .
Advanced Research Questions
Q. What methodological approaches are recommended for studying the metal-chelating properties of this compound?
The compound’s thiol and carboxyl groups enable coordination with transition metals (e.g., Co, Ni). Key steps include:
- pH Optimization : Conduct titrations at pH 5–7 to stabilize the thiolate form (-S) while avoiding metal hydroxide precipitation.
- Spectrophotometric Titration : Monitor absorbance changes at metal-specific wavelengths (e.g., 510 nm for Co-dithizone complexes).
- Interference Mitigation : Mask competing ions (e.g., Cu) with EDTA or thiourea .
Metal Ion | Optimal pH | λ (nm) | Interference Management |
---|---|---|---|
Co | 6.0 | 510 | Add 0.1 M thiourea |
Ni | 6.5 | 395 | Pre-treat with EDTA |
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Use single-crystal X-ray diffraction with SHELXL/SHELXD programs for refinement. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion.
- Structure Solution : Direct methods for phase determination, followed by full-matrix least-squares refinement.
- Validation : Check R-factors (<5%), electron density maps for -SH group placement, and hydrogen-bonding networks .
Q. What strategies enhance the stability of this compound in aqueous solutions for biochemical assays?
- Antioxidant Additives : Include 1 mM DTT or 0.1% ascorbic acid to prevent disulfide formation.
- Buffer Selection : Use phosphate or Tris buffers (pH 6–7) instead of carbonate, which may catalyze oxidation.
- Storage : Aliquot solutions under nitrogen at -20°C, avoiding freeze-thaw cycles .
Q. Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in reported reactivity of this compound with electrophiles?
Conflicting data may arise from solvent polarity or trace metal contamination. For example:
- Nucleophilic Substitution : In polar aprotic solvents (DMF), the thiol group reacts efficiently with alkyl halides.
- Oxidation : Contaminants like Fe may accelerate oxidation to disulfides; pre-treat solvents with Chelex resin .
Q. What analytical techniques differentiate this compound from its oxidized byproducts?
- Raman Spectroscopy : Peaks at 2550 cm (-SH stretch) vs. 500–550 cm (S-S stretch).
- Mass Spectrometry : ESI-MS in negative mode detects [M-H] at 167.2 for the monomer and 333.3 for the disulfide dimer .
Q. Applications in Experimental Design
Q. How can this compound be integrated into asymmetric synthesis protocols?
Its chiral center enables use as a ligand or catalyst. Example workflow:
- Chiral Resolution : Form diastereomeric salts with (R)- or (S)-1-phenylethylamine.
- Catalytic Activity : Test in enantioselective aldol reactions (e.g., with proline co-catalysts) .
Q. What role does this compound play in designing bioresponsive materials?
The thiol group facilitates conjugation to gold nanoparticles or polymers via Au-S bonds. Applications include:
Properties
IUPAC Name |
2-phenyl-2-sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGFZOHYGYBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4695-09-4 | |
Record name | Thiomandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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